N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide

Description

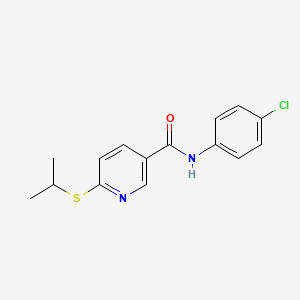

N-(4-Chlorophenyl)-6-(isopropylsulfanyl)nicotinamide is a nicotinamide derivative featuring a 4-chlorophenyl group at the N-position and an isopropylsulfanyl moiety at the 6-position of the pyridine ring.

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c1-10(2)20-14-8-3-11(9-17-14)15(19)18-13-6-4-12(16)5-7-13/h3-10H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACCAISPDMWXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 6-isopropylthiopyridine-3-carboxylic acid.

Amidation Reaction: The 4-chlorobenzoyl chloride is reacted with 6-isopropylthiopyridine-3-carboxylic acid in the presence of a base such as triethylamine to form the corresponding amide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a nicotinamide core, a 4-chlorophenyl group, and an isopropylsulfanyl side chain. Key comparisons with analogues include:

- Imidazo[2,1-b]thiazol Derivatives (): Compounds such as 5f (N-(6-chloropyridin-3-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) share the 4-chlorophenyl group but feature an imidazo-thiazole core instead of nicotinamide.

- This suggests that electronic effects (e.g., electronegativity) of substituents may outweigh steric factors in enzyme inhibition .

- 4-Chlorophenylamino Pyrimidinethiones (): Compounds like 3a-d with 4-chlorophenylamino and substituted phenyl groups exhibit antimicrobial activity. The target compound’s isopropylsulfanyl group could similarly modulate solubility and intermolecular interactions, though its nicotinamide core may favor different binding targets compared to pyrimidinethiones .

Physicochemical Properties

- Synthesis Efficiency: The high yield of 5h (81%) compared to 5f (72%) suggests that electron-donating groups (e.g., methoxy) may improve reaction outcomes, whereas halogenated analogues like the target compound might require optimized conditions .

- Melting Points: The imidazo-thiazole derivatives (5f , 5h ) show significant variation (108–217°C), likely due to differences in crystallinity and hydrogen bonding. The target compound’s isopropylsulfanyl group could reduce melting points compared to rigid cores like imidazo-thiazole .

Functional Group Impact

- Chlorophenyl Group: Ubiquitous in bioactive compounds (e.g., 5f , 22 , 3a-d ), this group contributes to hydrophobic interactions and π-stacking in target binding .

Biological Activity

N-(4-chlorophenyl)-6-(isopropylsulfanyl)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is a derivative of nicotinamide, characterized by the presence of a 4-chlorophenyl group and an isopropylsulfanyl moiety. The chemical structure can be represented as follows:

- Molecular Formula : C13H14ClN3OS

- Molecular Weight : 295.79 g/mol

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. It is believed to modulate the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism. The compound's mechanism may involve:

- Inhibition of NAD+-consuming enzymes : By inhibiting enzymes such as poly(ADP-ribose) polymerases (PARPs), this compound could enhance cellular NAD+ levels, thereby promoting mitochondrial function and reducing oxidative stress.

- Regulation of inflammatory pathways : Similar to other nicotinamide derivatives, it may exert anti-inflammatory effects by modulating cytokine production and signaling pathways such as NF-κB.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Case Study : In vitro studies demonstrated that the compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models exposed to oxidative stress.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, particularly in models of chronic inflammatory diseases.

- Research Findings : Studies have reported that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated immune cells.

Pharmacological Applications

Given its biological activities, this compound may have potential applications in treating various conditions:

- Neurodegenerative Diseases : By enhancing NAD+ levels and exerting neuroprotective effects, this compound could be beneficial in disorders such as Alzheimer's disease.

- Cardiovascular Health : Its ability to modulate oxidative stress and inflammation suggests potential use in cardiovascular diseases linked to these pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.